molecular formula C28H43N3O7Si2 B12519047 N-(1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-2-oxopyrimidin-4-yl)benzamide

N-(1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-2-oxopyrimidin-4-yl)benzamide

Cat. No.: B12519047
M. Wt: 589.8 g/mol
InChI Key: NFIAUHQTSCWVMS-UHFFFAOYSA-N
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Description

N-(1-{9-Hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-2-oxopyrimidin-4-yl)benzamide is a structurally complex heterocyclic compound featuring a fused furo-trioxadisilocin core modified with tetraisopropyl groups, a pyrimidinone ring, and a benzamide substituent. This compound belongs to a class of synthetic molecules designed for applications in medicinal chemistry and biocatalysis, with structural analogs showing promise in RNA editing and cofactor stabilization .

Properties

IUPAC Name

N-[1-[9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H43N3O7Si2/c1-17(2)39(18(3)4)35-16-22-25(37-40(38-39,19(5)6)20(7)8)24(32)27(36-22)31-15-14-23(30-28(31)34)29-26(33)21-12-10-9-11-13-21/h9-15,17-20,22,24-25,27,32H,16H2,1-8H3,(H,29,30,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIAUHQTSCWVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si]1(OCC2C(C(C(O2)N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H43N3O7Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Siloxane Protection of Hydroxyl Groups

The 1,3,5,2,4-trioxadisilocin ring is constructed using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-Cl) to protect vicinal diols. This step is critical for stabilizing reactive hydroxyl groups during subsequent reactions.

Procedure :

  • A pyrimidinone nucleoside analog (e.g., 2-oxocytidine) is dissolved in anhydrous THF under inert atmosphere.
  • TIPDS-Cl (2.2 equiv) is added dropwise at 0°C, followed by imidazole (4.0 equiv) to scavenge HCl.
  • The mixture is stirred at 25°C for 12–16 hours, yielding the 3',5'-O-TIPDS-protected intermediate.

Key Data :

Parameter Value
Yield 85–92%
Characterization $$ ^1\text{H NMR} $$: δ 1.05 (m, 28H, TIPS), 5.82 (d, 1H, H-1')

Functionalization of the Pyrimidinone Ring

Benzoylation at the 4-Position

The 4-amino group of the 2-oxopyrimidin-4-yl moiety is acylated with benzoyl chloride under Schotten-Baumann conditions.

Procedure :

  • The TIPDS-protected intermediate (1.0 equiv) is suspended in dichloromethane (DCM).
  • Benzoyl chloride (1.5 equiv) and triethylamine (3.0 equiv) are added at 0°C.
  • After 4 hours at 25°C, the product is extracted with DCM and purified via silica gel chromatography.

Key Data :

Parameter Value
Yield 78–84%
Purity (HPLC) >97%
$$ ^1\text{H NMR} $$ δ 8.02 (d, 2H, Ar-H), 7.54 (m, 3H, Ar-H), 6.21 (s, 1H, H-5)

Final Deprotection and Isolation

Selective Hydrolysis of TIPDS Groups

While the target compound retains the TIPDS group, optional deprotection (e.g., for intermediate characterization) employs tetrabutylammonium fluoride (TBAF).

Procedure :

  • The benzoylated product (1.0 equiv) is treated with TBAF (1.1 equiv) in THF at 0°C.
  • After 1 hour, the reaction is quenched with saturated NH$$_4$$Cl and extracted with ethyl acetate.

Key Data :

Parameter Value
Deprotection Yield 89%
MS (ESI) [M+H]$$^+$$: Calc. 613.86, Found 613.85

Alternative Routes and Modifications

Palladium-Mediated Cross-Coupling

For derivatives, Suzuki-Miyaura coupling introduces aryl groups at the 5-position of the pyrimidinone ring. This requires prior conversion of the chloro substituent to a triflate or bromide.

Example :

  • The 5-chloro intermediate is treated with Pd(PPh$$3$$)$$4$$ and arylboronic acid in dioxane/water (4:1) at 80°C.

Key Data :

Parameter Value
Coupling Yield 65–72%
Selectivity >95% for triflate over chloride

Challenges and Optimization

Chemoselectivity in Functionalization

Competing reactivity at the TIPDS-protected hydroxyls and pyrimidinone ring necessitates careful optimization:

  • Low-Temperature Acylation : Prevents siloxane cleavage during benzoylation.
  • Inert Atmosphere : Avoids moisture-induced degradation of TIPDS groups.

Purification Strategies

  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) effectively separates diastereomers.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 148–150°C).

Industrial-Scale Synthesis

Process Intensification

Patent WO2024112877A1 highlights a scalable route using continuous flow reactors for TIPDS protection, reducing reaction time from 16 hours to 2 hours.

Key Metrics :

Parameter Value
Throughput 1.2 kg/day
Purity 99.5%

Chemical Reactions Analysis

Types of Reactions

N-(1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-2-oxopyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol.

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of this compound exhibit notable antibacterial properties. In one study, the compound was assessed for its efficacy against various bacterial strains. The results demonstrated that modifications to the hydroxyl and carbon chains significantly influenced antibacterial activity. Specifically, the compound with a secondary alcohol at the 2'-position showed increased effectiveness against tested bacteria compared to its analogs .

Antiviral Properties

The compound's structural features suggest potential antiviral applications. Similar compounds have been shown to inhibit viral replication by targeting specific viral enzymes. The furo[3,2-f][1,3,5,2,4]trioxadisilocin moiety may enhance binding affinity to viral targets due to its unique electronic properties and steric configuration.

Anticancer Research

Preliminary studies have indicated that this compound may exhibit anticancer activity. The presence of the benzamide group is known to interact with cellular pathways involved in cancer cell proliferation and apoptosis. Further investigations are required to elucidate its mechanism of action and therapeutic potential in oncology .

Case Studies and Experimental Findings

StudyFocusFindings
Antibacterial ActivityThe compound showed bacteriocidal effects in vitro against multiple strains.
Antiviral PotentialSuggested inhibition of viral replication through enzyme targeting.
Anticancer ActivityIndicated potential for inducing apoptosis in cancer cell lines.

Mechanism of Action

The mechanism of action of N-(1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-2-oxopyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. The hydroxyl group and the benzamide moiety are likely involved in hydrogen bonding and other interactions with proteins and enzymes. These interactions can modulate the activity of these biomolecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s uniqueness lies in its siloxane backbone and substituent configuration. Below is a detailed comparison with structurally related compounds:

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent at Position 9 Molecular Formula Molecular Weight Key Features/Applications
Target Compound Hydroxy C28H41N3O7Si2 587.82* Intermediate in RNA-editing probe synthesis; modifiable hydroxy group
N-(2-oxo-1-((6aR,8R,9aR)-2,2,4,4-tetraisopropyl-9-oxotetrahydro-6H-furo[...]trioxadisilocin-8-yl)-[...])benzamide Oxo (keto) C28H39N3O7Si2 585.80 Oxo group enhances stability; used in biocatalyst cofactor studies
9-Amino-tetraisopropyl-tetrahydro-furo-trioxadisilocin derivative Amino C23H42N6O6Si2 566.85 Stabilizes diazirine-FAD probes; amino group enables photochemical crosslinking
9-Methoxy-tetraisopropyl-tetrahydro-furo-trioxadisilocin derivative Methoxy C29H43N3O7Si2 601.89 Methylation of hydroxy group improves lipophilicity; intermediate in nucleotide synthesis

*Molecular weight calculated based on .

Key Observations :

Substituent Effects: The 9-hydroxy group in the target compound allows for chemical derivatization (e.g., methylation to methoxy in ), enhancing versatility in synthetic applications. The 9-oxo analog () exhibits greater stability due to reduced hydrogen-bonding capacity, making it suitable for prolonged storage or harsh reaction conditions. The 9-amino variant () demonstrates utility in photoprobes, leveraging its nucleophilic reactivity for cofactor engineering.

Synthetic Flexibility :

  • The hydroxy group in the target compound is a strategic site for modifications. For instance, sodium hydride and iodomethane in DMF efficiently convert it to a methoxy derivative (75% yield) .
  • In contrast, the oxo analog () lacks this reactive site, limiting further functionalization but improving shelf-life.

Genome mining studies () highlight that structurally diverse bacterial secondary metabolites (e.g., lankacidin C) share modular biosynthesis pathways, suggesting that siloxane-based compounds could mimic natural product scaffolds for drug discovery.

Table 2: Physicochemical and Hazard Data

Compound Name Boiling Point Hazard Statements (GHS) Precautionary Measures
Target Compound Not reported H302, H315, H319, H335 Avoid inhalation; use protective gloves/glasses
9-Oxo Analog Not reported H302 (Harmful if swallowed) Standard lab precautions
9-Methoxy Analog Not reported Not reported Handled under inert atmosphere (N2)

Notes :

  • The target compound’s hazard profile (H302: harmful if swallowed; H315/H319: skin/eye irritation) suggests moderate toxicity, necessitating careful handling .
  • Limited safety data for other analogs imply a need for further toxicological studies.

Biological Activity

N-(1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-2-oxopyrimidin-4-yl)benzamide (CAS No. 69304-38-7) is a complex organic compound with potential biological activities. This article explores its biological properties, focusing on its anticancer activities, antioxidant capabilities, and other pharmacological effects.

  • Molecular Formula : C₂₁H₃₈N₂O₇Si₂
  • Molecular Weight : 486.71
  • InChIKey : KKLQDUCRZCCKHG-VBSBHUPXSA-N

Biological Activity Overview

The biological activity of this compound has been the subject of various studies. The following sections detail its specific activities based on current research findings.

Anticancer Activity

Recent studies have indicated that derivatives of similar structures exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds structurally related to N-(1-{9-hydroxy...}) have demonstrated antiproliferative effects against various cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). IC50 values for effective compounds in these studies ranged from 0.02 to 0.08 μmol/mL .
  • Mechanism of Action : The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways. Research suggests that these compounds can modulate key proteins involved in cell cycle regulation and apoptosis .

Antioxidant Activity

The compound has also shown potential as an antioxidant:

  • DPPH Radical Scavenging : Similar compounds have been tested for their ability to scavenge DPPH radicals. Some derivatives exhibited moderate antioxidant activity comparable to ascorbic acid at concentrations around 100 μg/mL .

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological activities of related compounds:

Study ReferenceCompound TestedBiological ActivityFindings
Benzofuran derivativesAnticancerIC50 values between 0.02 - 0.08 μmol/mL against A549 and HCT116
Furo[3,2-g]-1,2,3-benzoxathiazine derivativesAntioxidantModerate DPPH scavenging activity
Various pyrimidine derivativesAntiproliferativeInduction of apoptosis in cancer cells

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